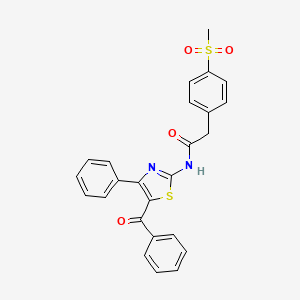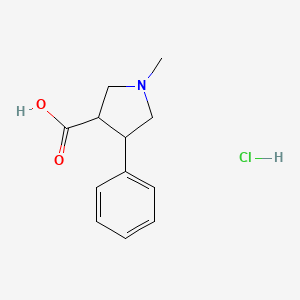![molecular formula C17H12BrFN2O B2594718 6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 941882-78-6](/img/structure/B2594718.png)
6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyridazinone derivative. Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Single crystal X-ray diffraction is also used to analyze the crystal structure . Density functional theory (DFT) is used to calculate the molecular structure, and the results are often consistent with the X-ray diffraction results .Scientific Research Applications
Optical Properties and Fluorescence Applications
- Diversity-Oriented Synthesis for Fluorescence-Based Technologies : A study reports the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores, demonstrating desirable optical properties. These compounds could serve as potential fluorescent probes in aqueous systems, indicating their usefulness in biomedical applications (Park et al., 2015).
Antimicrobial Applications
- Antimicrobial Additives in Surface Coatings and Printing Inks : Research on heterocyclic compounds containing pyrazolo-[1,5-a]pyrimidine-2,7-diamine derivatives, which are structurally similar to the query compound, demonstrated significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This suggests their potential use as antimicrobial agents in various applications (El‐Wahab et al., 2015).
Drug Discovery and Antiviral Applications
- Inhibitors of Tyrosine Kinase Activity : Compounds similar to the query chemical, specifically 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives, have been identified as potent inhibitors of tyrosine kinase activity. This has implications in the development of drugs targeting the epidermal growth factor receptor and other related receptors (Rewcastle et al., 1998).
Synthesis and Characterization of Heterocyclic Compounds
- Synthesis of Pyridazine Derivatives for Biological Properties : Recent studies have focused on the synthesis and characterization of pyridazine derivatives, such as triazolo[4,3-b]pyridazine, due to their significant anti-tumor and anti-inflammatory properties. These studies include density functional theory calculations, Hirshfeld surface analysis, and other spectroscopic methods to determine their properties (Sallam et al., 2021).
Anticancer and Antiangiogenic Agents
- Development of Anticancer and Antiangiogenic Pyridazinones : A series of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives have been synthesized and characterized. These compounds showed inhibitory effects on human cancer cell lines and potential antiangiogenic activity against various proangiogenic cytokines (Kamble et al., 2015).
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-5-2-4-13(10-14)16-7-8-17(22)21(20-16)11-12-3-1-6-15(19)9-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEDJXXPUHYSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2594636.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate](/img/structure/B2594639.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2594641.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2594642.png)

![N-[(4-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2594646.png)


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)

